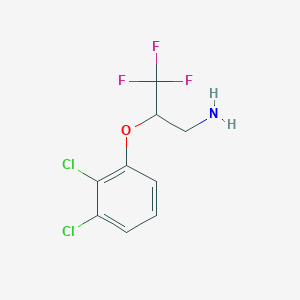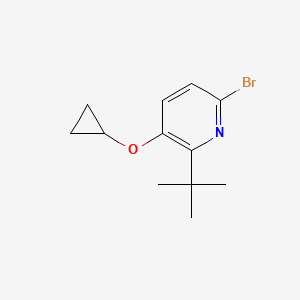
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is an organic compound that features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in acetic acid to brominate the pyridine ring, followed by reactions with tert-butyl and cyclopropoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine may involve large-scale bromination and subsequent functional group modifications using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: Another brominated compound with a tert-butyl group, used as a standard reagent in organic synthesis.
6-Bromo-1,4-benzodioxane: An aryl halide used in the synthesis of chiral diphosphines.
Uniqueness
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is unique due to its combination of a bromine atom, tert-butyl group, and cyclopropoxy group on a pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
6-bromo-2-tert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)11-9(15-8-4-5-8)6-7-10(13)14-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
KQBIFOTZWKRPOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=N1)Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
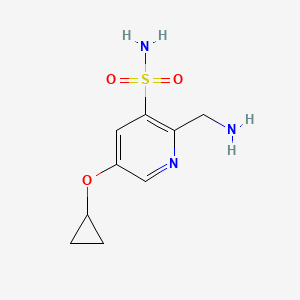
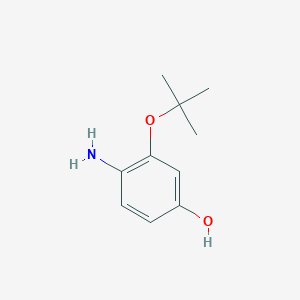
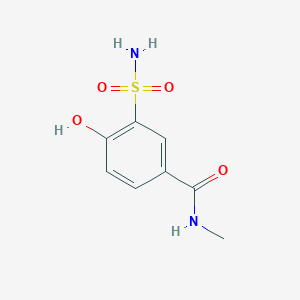

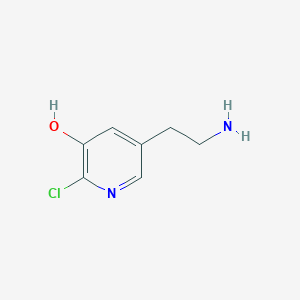
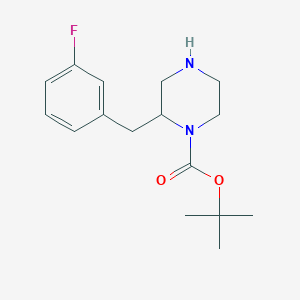

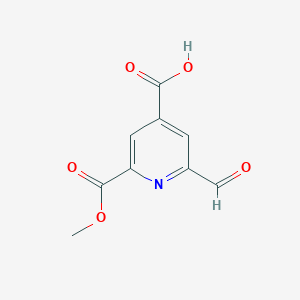
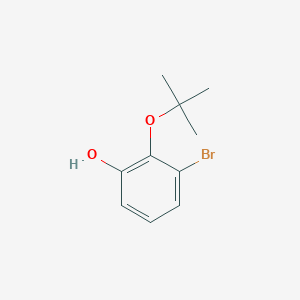
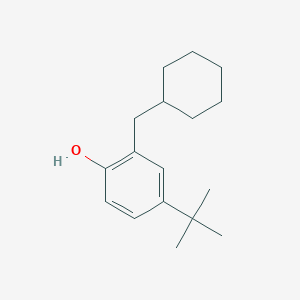
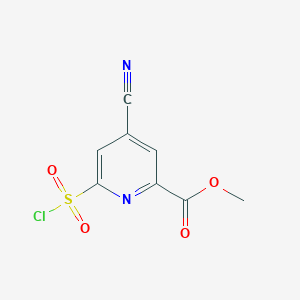
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
